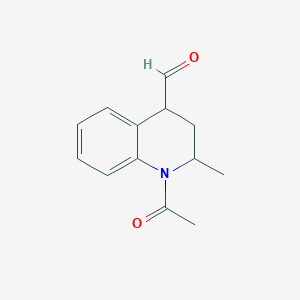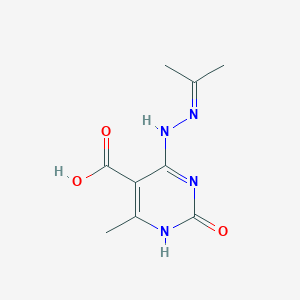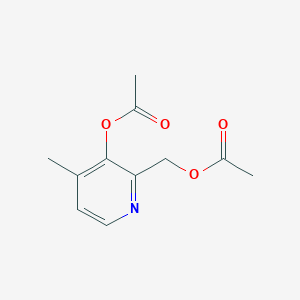
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H8F5NO2 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with fluorinating agents. One common method includes the reaction of 3-(fluoromethyl)azetidine with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove fluorine atoms.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .
Applications De Recherche Scientifique
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Fluoromethyl)azetidine hydrochloride: Similar structure but with a hydrochloride salt form.
3-(2-Fluoroethyl)azetidine trifluoroacetate: Differing by the presence of an ethyl group instead of a methyl group.
Uniqueness
3-Fluoro-3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability .
Propriétés
Formule moléculaire |
C6H8F5NO2 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
3-fluoro-3-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2N.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h7H,1-3H2;(H,6,7) |
Clé InChI |
DLUHLLFAMVZUAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CF)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)













